molecular formula C32H23N3O3 B14151215 (2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one CAS No. 1164514-32-2

(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one

Katalognummer: B14151215
CAS-Nummer: 1164514-32-2
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: MDWKFJXQRZSVAR-SDXFYWOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is a complex organic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one typically involves multiple steps, including the formation of the oxazole ring and the spiro junction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would involve optimizing reaction conditions to ensure consistency and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spiro structure.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that alter its properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various conditions.

Industry

In industry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one apart from similar compounds is its specific spiro structure and the combination of functional groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

1164514-32-2

Molekularformel

C32H23N3O3

Molekulargewicht

497.5 g/mol

IUPAC-Name

(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one

InChI

InChI=1S/C32H23N3O3/c36-28(22-14-6-2-7-15-22)27-26(21-12-4-1-5-13-21)32(29-25-19-11-10-18-24(25)20-33-35(27)29)31(37)38-30(34-32)23-16-8-3-9-17-23/h1-20,26-27,29H/t26-,27+,29?,32+/m0/s1

InChI-Schlüssel

MDWKFJXQRZSVAR-SDXFYWOSSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N3C([C@@]24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7

Kanonische SMILES

C1=CC=C(C=C1)C2C(N3C(C24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.